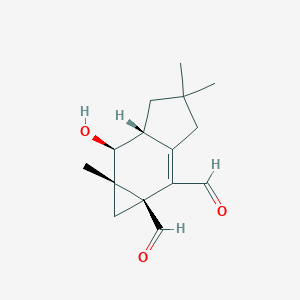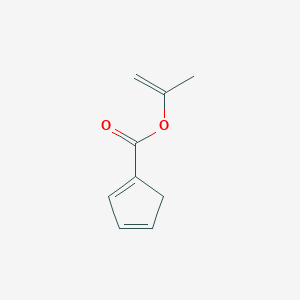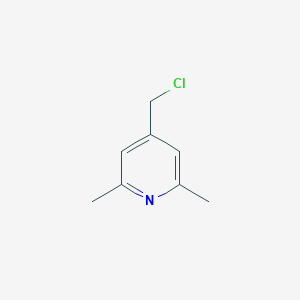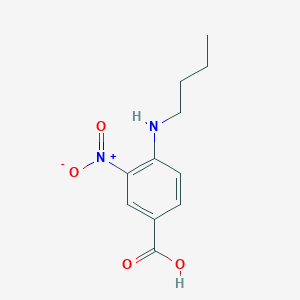
1-Monododecylglycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Monododecylglycerol (MDG) is a glycerol derivative that has gained significant attention in the scientific community due to its potential applications in various fields. MDG is a nonionic surfactant and is commonly used as an emulsifier, solubilizer, and stabilizer in the food, cosmetic, and pharmaceutical industries. Moreover, MDG has shown promising results in scientific research, particularly in the field of drug delivery and gene therapy.
Mechanism Of Action
1-Monododecylglycerol exerts its biological effects by interacting with cell membranes. 1-Monododecylglycerol can penetrate the cell membrane and interact with the lipid bilayer, leading to changes in membrane fluidity and permeability. Moreover, 1-Monododecylglycerol can interact with proteins and enzymes, leading to changes in their activity and function.
Biochemical and Physiological Effects
1-Monododecylglycerol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-Monododecylglycerol can inhibit the growth of cancer cells, reduce inflammation, and enhance the activity of immune cells. Moreover, 1-Monododecylglycerol has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
1-Monododecylglycerol has several advantages for lab experiments, including its non-toxicity, biocompatibility, and ability to improve the solubility and stability of drugs. However, 1-Monododecylglycerol has some limitations, including its relatively high cost, potential for batch-to-batch variability, and limited availability.
Future Directions
There are several future directions for 1-Monododecylglycerol research, including:
1. Development of novel 1-Monododecylglycerol-based drug delivery systems for the treatment of various diseases.
2. Investigation of the molecular mechanisms underlying the biological effects of 1-Monododecylglycerol.
3. Development of more efficient and cost-effective methods for 1-Monododecylglycerol synthesis and purification.
4. Investigation of the potential applications of 1-Monododecylglycerol in tissue engineering and regenerative medicine.
5. Evaluation of the safety and toxicity of 1-Monododecylglycerol in vivo.
Conclusion
In conclusion, 1-Monododecylglycerol is a glycerol derivative that has shown promising results in scientific research, particularly in the field of drug delivery and gene therapy. 1-Monododecylglycerol can improve the solubility and stability of drugs and enhance the delivery of therapeutic genes to target cells. Moreover, 1-Monododecylglycerol has several biochemical and physiological effects, including its ability to inhibit cancer cell growth, reduce inflammation, and enhance immune activity. However, further research is needed to fully understand the potential applications of 1-Monododecylglycerol in various fields.
Synthesis Methods
1-Monododecylglycerol can be synthesized through a variety of methods, including enzymatic and chemical synthesis. The most common method of 1-Monododecylglycerol synthesis involves the reaction of glycerol and dodecanoic acid in the presence of a catalyst. This reaction results in the formation of 1-Monododecylglycerol and water. The purity of 1-Monododecylglycerol can be improved through various purification techniques, including column chromatography and recrystallization.
Scientific Research Applications
1-Monododecylglycerol has been extensively studied for its potential applications in drug delivery and gene therapy. In drug delivery, 1-Monododecylglycerol has been used as a carrier for various drugs, including anticancer drugs, antibiotics, and anti-inflammatory agents. 1-Monododecylglycerol can improve the solubility and stability of these drugs, leading to improved therapeutic efficacy. Moreover, 1-Monododecylglycerol has shown promising results in gene therapy by improving the delivery of therapeutic genes to target cells.
properties
CAS RN |
90904-23-7 |
|---|---|
Product Name |
1-Monododecylglycerol |
Molecular Formula |
C15H32O3 |
Molecular Weight |
260.41 g/mol |
IUPAC Name |
(2R)-3-dodecoxypropane-1,2-diol |
InChI |
InChI=1S/C15H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h15-17H,2-14H2,1H3/t15-/m1/s1 |
InChI Key |
GBXRUYNQDDTQQS-OAHLLOKOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOC[C@@H](CO)O |
SMILES |
CCCCCCCCCCCCOCC(CO)O |
Canonical SMILES |
CCCCCCCCCCCCOCC(CO)O |
synonyms |
(2R)-3-(Dodecyloxy)-1,2-propanediol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B54191.png)

![3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B54195.png)


![3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile](/img/structure/B54198.png)





![Benzenesulfonamide,N-(2-hydroxyethyl)-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B54211.png)
![n-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B54216.png)
![1-Imidazolidineacetamide, N-[2-chloro-5-[[3-(dodecylsulfonyl)-2-methyl-1-oxopropyl]amino]phenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)-](/img/structure/B54220.png)